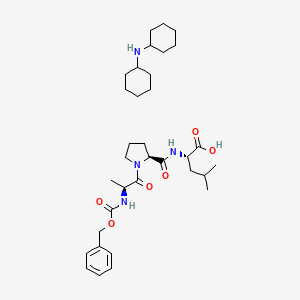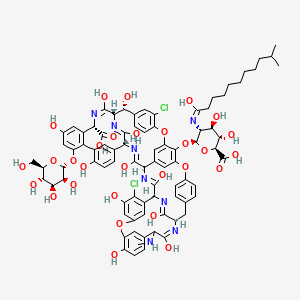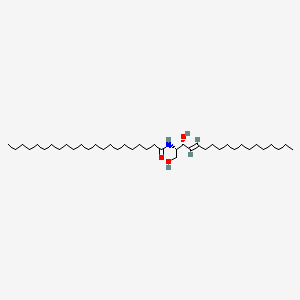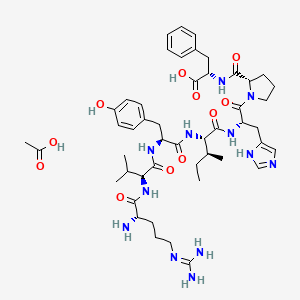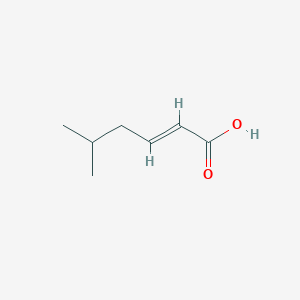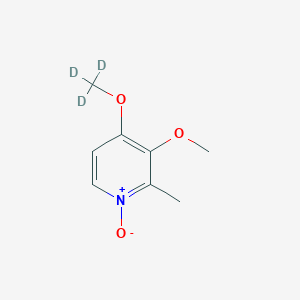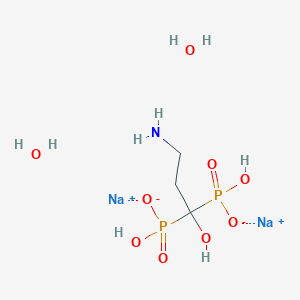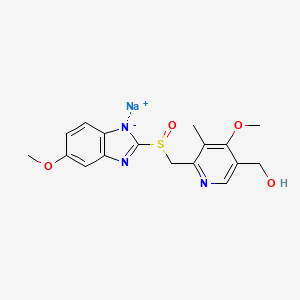
Brimonidine-d4 D-Tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Brimonidine Tartrate synthesis involves a sequence of reactions starting from triaminobenzene, which is prepared by reducing 2,4-dinitroaniline. The process includes cyclization, bromination, isothiocyanation, condensation, and finally, salt formation with L-tartaric acid, resulting in Brimonidine Tartrate with an overall yield of 35% (Ge Zong, 2002).
Molecular Structure Analysis
The molecular structure of Brimonidine Tartrate features an imidazole ring, indicative of its classification as an imidazole derivative. This structure is crucial for its activity as a selective alpha-2 adrenergic receptor agonist. The tartrate salt form enhances its solubility and stability, making it suitable for ophthalmic applications. The structure's specific interactions with alpha-2 adrenergic receptors are pivotal for its mechanism of action in reducing intraocular pressure.
Chemical Reactions and Properties
Brimonidine Tartrate's chemical behavior includes its reactivity towards agents that may cause its degradation, such as exposure to high temperatures leading to the formation of impurities like 3,6,11,13,16-pentaazatetracyclo [8.6.0.0²,⁷.0¹²,¹⁶] hexadeca-1,3,5,7,9,12-hexaene (Vijayakumar Baksam et al., 2021). Its stability under various conditions, including pH and oxidative environments, has been a focus of pharmaceutical research to ensure its effectiveness and safety in formulations.
Physical Properties Analysis
Brimonidine Tartrate's physical properties, such as solubility and stability, are influenced by its molecular structure and the presence of the tartrate salt. These properties are crucial for its formulation into ophthalmic solutions, ensuring proper drug delivery and efficacy. The nanoemulsion and liposome formulations have been explored to enhance its ocular bioavailability and provide sustained release, indicating the importance of physical properties in drug formulation and delivery (Rimple & M. Newton, 2018).
Aplicaciones Científicas De Investigación
Brimonidine tartrate (BRT) is used for treating glaucoma, with research focusing on improving its ocular delivery. Proniosomal gel-derived niosomes have been developed to enhance ocular bioavailability and residence time, addressing the issues of physical instability, aggregation, and loss of the entrapped drug in traditional niosomes (Eldeeb, Salah, & Ghorab, 2019).
A study on the dose response of brimonidine found it effective in reducing intraocular pressure (IOP) in patients with ocular hypertension or glaucoma. Three concentrations of brimonidine significantly reduced IOP compared to placebo (Derick et al., 1997).
Research on brimonidine tartrate nanoemulsion aimed to enhance permeability and faster onset of action. The nanoemulsion showed promising results in terms of droplet size, zeta potential, and drug release profile, suggesting potential applications for chronic ocular diseases (Rimple & Newton, 2018).
The effectiveness of brimonidine tartrate in lowering intraocular pressure for short- and long-term use has been recognized. However, it's associated with local allergies and contraindications in certain groups due to central nervous system depression risks (Oh, Chen, Vajaranant, & Dikopf, 2018).
A study on cubosomes for brimonidine tartrate aimed to improve its ocular bioavailability and prolong its effect in treating glaucoma. The optimized cubosomal formulation demonstrated a sustained release pattern and enhanced corneal permeability (Eldeeb, Salah, & Ghorab, 2019).
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1/i5D2,6D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHBYNSSDLTCRG-IQSCRJKKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H].[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Brimonidine-d4 D-Tartrate | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B1140412.png)
